molecular formula C19H17BrN2O3S B11588715 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide

Cat. No.: B11588715
M. Wt: 433.3 g/mol
InChI Key: LTGXBMPMPQKXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-ethoxybenzamide, undergoes bromination to introduce a bromine atom at the desired position.

    Thiazole Formation: The brominated intermediate is then reacted with a thiazole precursor to form the thiazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and benzamide moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17BrN2O3S

Molecular Weight

433.3 g/mol

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-14-6-4-5-13(9-14)18(23)22-19-21-16(11-26-19)12-7-8-17(24-2)15(20)10-12/h4-11H,3H2,1-2H3,(H,21,22,23)

InChI Key

LTGXBMPMPQKXLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.